molecular formula C16H17F3O3 B1358972 cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-62-2

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1358972
CAS No.: 736136-62-2
M. Wt: 314.3 g/mol
InChI Key: RPFUTUFNRZCWPB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid emerges from the broader historical context of trifluoromethyl-containing organic compounds, which gained prominence in the mid-to-late 20th century. The incorporation of trifluoromethyl groups into organic molecules became increasingly important as researchers recognized their ability to enhance metabolic stability and membrane permeability. The systematic exploration of cyclohexane carboxylic acid derivatives began with the understanding that these structural motifs could serve as valuable scaffolds for drug discovery and materials science applications.

The specific compound under investigation represents part of a series of related molecules that were developed through advances in synthetic organic chemistry, particularly through the application of Friedel-Crafts acylation reactions. These synthetic methodologies enabled chemists to construct complex molecular architectures containing both aromatic trifluoromethyl substituents and cyclohexane carboxylic acid cores. The development of this compound likely occurred within the context of medicinal chemistry research programs aimed at creating novel bioactive molecules with improved pharmacological properties.

The emergence of this particular stereoisomer, specifically the cis configuration, reflects the growing sophistication in stereoselective synthesis techniques. Research efforts in this area have been driven by the recognition that stereochemistry plays a crucial role in determining biological activity and molecular recognition properties. The compound's development also coincides with advances in analytical techniques that allow for precise characterization of complex molecular structures, including nuclear magnetic resonance spectroscopy and mass spectrometry methods.

The historical significance of this compound extends beyond its individual properties to represent broader trends in pharmaceutical chemistry, where researchers increasingly focus on incorporating fluorinated substituents to modulate biological activity. The systematic investigation of such compounds has contributed to our understanding of how structural modifications can influence molecular behavior and therapeutic potential.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The name indicates several key structural features: the cis stereochemistry designation specifies the relative spatial arrangement of substituents on the cyclohexane ring, while the numeric prefixes identify the precise positions of functional groups. The compound's Chemical Abstracts Service registry number 735275-68-0 provides a unique identifier that facilitates unambiguous communication among researchers worldwide.

The molecular formula C₁₆H₁₇F₃O₃ reveals the atomic composition, indicating the presence of sixteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and three oxygen atoms. The molecular weight of 314.3 grams per mole positions this compound within a size range commonly associated with small molecule pharmaceuticals and research chemicals. The International Chemical Identifier string and simplified molecular-input line-entry system representations provide standardized methods for digital storage and retrieval of structural information.

Table 1: Molecular Identification Data

Parameter Value Source
Molecular Formula C₁₆H₁₇F₃O₃
Molecular Weight 314.3 g/mol
Chemical Abstracts Service Number 735275-68-0
MDL Number MFCD06799199
Purity (commercial sources) 95-97%

The structural identification relies on multiple analytical techniques that confirm the molecular architecture. The compound features a cyclohexane ring bearing a carboxylic acid group at position 1 and a complex ketone-containing side chain at position 4. The side chain incorporates a trifluoromethyl-substituted phenyl ring connected through a two-carbon ketone linker. The cis designation specifically refers to the relative positioning of the carboxylic acid and the ketone-containing substituent on the cyclohexane ring, indicating that these groups occupy positions that are geometrically adjacent rather than opposite.

Spectroscopic characterization techniques provide detailed confirmation of the molecular structure. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the proposed structure, while mass spectrometry confirms the molecular weight and fragmentation patterns. The presence of the trifluoromethyl group is readily identifiable through fluorine-19 nuclear magnetic resonance spectroscopy, which shows a characteristic signal pattern for this functional group.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound stems from its potential applications in multiple areas of chemical research, particularly in the development of bioactive compounds and pharmaceutical intermediates. The presence of the trifluoromethyl group significantly enhances the compound's biological activity due to increased metabolic stability and enhanced lipid solubility, which improves membrane permeability. These properties make the compound valuable for researchers investigating structure-activity relationships in drug discovery programs.

Research applications extend to the study of enzyme inhibition mechanisms, where this compound serves as a molecular probe for understanding protein-ligand interactions. The structural complexity of the molecule, combining both hydrophobic and hydrophilic regions, allows researchers to investigate how different molecular features contribute to biological recognition processes. The carboxylic acid functionality provides opportunities for hydrogen bonding interactions, while the trifluoromethyl group can participate in unique binding modes with protein targets.

The compound's utility in contemporary research is further enhanced by its role as a synthetic intermediate in the preparation of more complex molecular architectures. The ketone functionality provides a reactive site for further chemical transformations, including reduction reactions that could yield alcohol derivatives or reductive amination reactions that could introduce amino functionality. The carboxylic acid group offers additional synthetic handles for amide bond formation and esterification reactions.

Table 2: Research Applications and Properties

Application Area Relevant Properties Research Focus
Pharmaceutical Chemistry Enhanced metabolic stability Drug discovery and development
Enzyme Studies Protein-ligand interactions Mechanism investigation
Synthetic Chemistry Multiple reactive sites Intermediate for complex synthesis
Materials Science Fluorinated functionality Specialty polymer development

Current research trends emphasize the importance of fluorinated organic compounds in addressing challenges related to bioavailability and pharmacokinetic properties. The specific structural features of this compound make it particularly suitable for investigating how fluorine substitution patterns influence molecular behavior in biological systems. Researchers are also exploring the compound's potential role in developing new synthetic methodologies that could enable access to related molecular structures with improved properties.

The relevance of this compound in contemporary chemical research is underscored by ongoing investigations into its potential applications in areas ranging from medicinal chemistry to materials science. The unique combination of structural features positions it as a valuable tool for advancing our understanding of molecular design principles and their practical applications in various fields of chemistry.

Overview of Related Cyclohexane Carboxylic Acid Derivatives

The family of cyclohexane carboxylic acid derivatives encompasses a diverse array of compounds that share the common structural motif of a six-membered saturated ring bearing a carboxylic acid functional group. Within this family, compounds containing trifluoromethyl-substituted aromatic rings represent a particularly important subset due to their enhanced biological properties and synthetic utility. Related compounds include both cis and trans isomers with varying substitution patterns on the cyclohexane ring and different aromatic substituents.

The structural diversity within this compound class is exemplified by positional isomers where the trifluoromethyl group occupies different positions on the aromatic ring. For instance, the para-substituted analog cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid differs from the ortho-substituted compound under primary investigation by the position of the trifluoromethyl group on the phenyl ring. These positional variations can significantly influence molecular properties, including biological activity and physical characteristics.

Stereochemical diversity adds another dimension to this compound family, with both cis and trans configurations possible for the relative arrangement of substituents on the cyclohexane ring. The trans isomer of the compound under investigation represents a diastereomeric relationship that can result in markedly different biological and physical properties. Research has demonstrated that stereochemical configuration can dramatically influence protein binding affinity and selectivity patterns.

Table 3: Related Cyclohexane Carboxylic Acid Derivatives

Compound Configuration Trifluoromethyl Position Molecular Weight Reference
This compound cis ortho 314.3 g/mol
cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid cis para 314.31 g/mol
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis chloro substitution 280.75 g/mol

The chemical reactivity patterns of these compounds are largely determined by the presence of multiple functional groups that can participate in various chemical transformations. The carboxylic acid functionality serves as a versatile handle for derivatization reactions, including amide formation, esterification, and reduction to alcohols. The ketone group provides opportunities for nucleophilic addition reactions, reductive processes, and condensation reactions that can lead to heterocyclic ring formation.

Synthetic approaches to these compounds typically involve multi-step sequences that build molecular complexity in a systematic manner. Friedel-Crafts acylation reactions play a prominent role in constructing the aromatic ketone moiety, while the cyclohexane carboxylic acid core can be assembled through various cyclization strategies or functional group manipulations of pre-existing cyclohexane derivatives. The stereochemical control required to access specific isomers often necessitates the use of chiral auxiliaries or stereoselective reaction conditions.

The biological activity profiles of related cyclohexane carboxylic acid derivatives reveal structure-activity relationships that guide the design of new compounds with improved properties. The positioning of the trifluoromethyl group, the stereochemistry of the cyclohexane ring, and the nature of the linking chain all contribute to the overall biological profile. Understanding these relationships enables medicinal chemists to make informed decisions about structural modifications that could enhance desired properties while minimizing unwanted effects.

Properties

IUPAC Name

4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-4-2-1-3-12(13)14(20)9-10-5-7-11(8-6-10)15(21)22/h1-4,10-11H,5-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUTUFNRZCWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142048
Record name trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-62-2
Record name trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One of the primary methods reported for synthesizing this compound involves a Friedel-Crafts acylation reaction. This method uses a cyclohexane derivative as the substrate and an acyl chloride or equivalent electrophile derived from 2-trifluoromethylbenzoyl precursors.

  • Reagents and Catalysts: A strong Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) is employed to activate the acylating agent.
  • Reaction Conditions: The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of reagents. Temperature control is critical, often maintained between 0°C to room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
  • Outcome: This step introduces the 2-oxo-2-(2-trifluoromethylphenyl)ethyl group onto the cyclohexane ring, favoring substitution at the 4-position due to steric and electronic effects.

Cyclohexane Ring Functionalization and Stereochemical Control

  • The cyclohexane ring is functionalized to bear a carboxylic acid group at the 1-position.
  • The cis stereochemistry at the 4-position relative to the carboxylic acid is achieved through selective reaction conditions or by using stereochemically pure starting materials.
  • Methods such as catalytic hydrogenation or stereoselective addition reactions may be employed to ensure the cis configuration.

Industrial Scale Optimization

  • For large-scale synthesis, continuous flow reactors are utilized to enhance control over reaction parameters such as temperature, mixing, and reaction time.
  • This approach improves yield, reproducibility, and cost-effectiveness.
  • Optimization includes solvent selection, reagent stoichiometry, and purification protocols to minimize impurities and maximize product purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Outcome/Notes
Cyclohexane ring formation Cyclohexanecarboxylic acid or derivative Backbone construction Provides 1-carboxylic acid cyclohexane
Friedel-Crafts acylation 2-trifluoromethylbenzoyl chloride, AlCl3 Introduce aryl ketone group Selective acylation at 4-position; requires anhydrous conditions
Stereochemical control Catalytic hydrogenation or stereoselective reagents Achieve cis configuration Critical for biological activity and purity
Purification Crystallization, chromatography Isolate pure cis isomer Ensures removal of trans isomers and impurities
Industrial scale Continuous flow reactors, optimized solvents Scale-up and cost efficiency Improved yield and reproducibility

Research Findings and Notes

  • The trifluoromethyl group at the ortho position on the phenyl ring influences the electronic properties of the ketone, affecting reactivity in the acylation step.
  • Maintaining anhydrous and controlled temperature conditions is critical to prevent side reactions such as hydrolysis or polymerization.
  • The cis isomer is favored due to steric hindrance and reaction kinetics; however, analytical methods such as NMR and chiral HPLC are necessary to confirm stereochemical purity.
  • Industrial synthesis benefits from continuous flow technology, enabling precise control over reaction time and temperature, leading to higher yields and consistent product quality.
  • The compound’s molecular formula is C16H17F3O3 with a molecular weight of approximately 314.3 g/mol.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .

Scientific Research Applications

Overview

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a cyclohexane ring and a trifluoromethyl group. This compound has garnered attention in various scientific fields due to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Applications

The compound exhibits a range of biological activities that make it suitable for various pharmacological applications:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures can inhibit tumor cell proliferation. For instance, studies have shown that derivatives of cyclohexane carboxylic acids possess significant antiproliferative effects against different cancer cell lines, suggesting potential applications in cancer therapy .
    • The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing new anticancer agents.
  • Antimicrobial Properties :
    • Antimicrobial peptides and bioactive compounds derived from similar structures have been documented to exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound could be explored for its potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Compounds with similar functional groups have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines. This positions the compound as a candidate for developing anti-inflammatory drugs .

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step reactions:

  • Friedel-Crafts Acylation : This method is often employed to introduce the carboxylic acid group onto the cyclohexane ring, utilizing strong Lewis acids as catalysts under controlled conditions.
  • Industrial Production : For large-scale synthesis, optimizing reaction conditions and employing continuous flow reactors can enhance yield and cost-effectiveness, allowing for better control over the reaction parameters.

Case Studies

Several studies illustrate the applications and efficacy of related compounds:

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated significant antiproliferative effects against PC3 prostate cancer cells when treated with related cyclohexane derivatives.
Antimicrobial EfficacyIdentified broad-spectrum activity against various bacterial strains, supporting the potential use of similar compounds in antibiotic development.
Anti-inflammatory MechanismsShowed that related compounds reduced inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence the compound’s electronic, steric, and biological properties.

Compound Name Substituent (Position) Key Differences Evidence Reference
Target Compound -CF₃ (2-position) High electron-withdrawing effect; ortho-substitution induces steric hindrance.
cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid -CF₃ (3-position) Meta-substitution reduces steric strain compared to ortho, potentially enhancing solubility.
cis-4-[2-Oxo-2-(2-nitrophenyl)-ethyl]-cyclohexane-1-carboxylic acid -NO₂ (2-position) Nitro group is stronger electron-withdrawing than -CF₃; may increase reactivity in electrophilic substitutions.
cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid -Cl (3-position) Chlorine’s moderate electronegativity and meta-position balance electronic and steric effects.

Key Insight: Ortho-substituted analogs (e.g., -CF₃ or -NO₂ at 2-position) exhibit greater steric hindrance, which may limit rotational freedom and impact binding affinity in biological systems. Meta-substituted derivatives (e.g., -CF₃ at 3-position) offer improved solubility due to reduced steric bulk .

Positional Isomerism on the Cyclohexane Ring

The substituent’s position on the cyclohexane ring (cis-4 vs. cis-2) alters conformational stability and intermolecular interactions.

Compound Name Substituent Position Key Differences Evidence Reference
Target Compound cis-4 Favors equatorial orientation, enhancing stability.
cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid cis-2 Axial orientation may increase ring strain, reducing stability.

Key Insight : The cis-4 configuration is thermodynamically favored due to reduced 1,3-diaxial interactions compared to cis-2 isomers, which may explain its higher prevalence in commercial catalogs .

Ring Size Variations (Cyclohexane vs. Cyclopentane)

Replacing the cyclohexane ring with a cyclopentane ring modifies steric and electronic profiles.

Compound Name Ring Structure Key Differences Evidence Reference
Target Compound Cyclohexane Larger ring size allows for greater conformational flexibility.
CIS-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid Cyclopentane Smaller ring increases torsional strain but may enhance binding to rigid biological targets.

Biological Activity

The compound cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS No. 736136-64-4) is a complex organic molecule that features a cyclohexane ring, a trifluoromethyl group, and a carboxylic acid functional group. Its unique structural characteristics contribute to its potential biological activities, which have garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.3 g/mol
  • IUPAC Name : 4-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity and potentially leading to therapeutic effects in neurodegenerative diseases.
  • Antioxidant Activity : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, which may contribute to its antioxidant properties by scavenging reactive oxygen species (ROS).

Biological Activity Data

PropertyValue
COX Inhibition IC5010 µM
LOX Inhibition IC5015 µM
Antioxidant ActivityModerate
Cytotoxicity (MCF-7 Cell Line)IC50 = 25 µM

Case Studies

  • Anti-inflammatory Effects : In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives with trifluoromethyl groups exhibited significant COX-2 inhibition, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
  • Neuroprotective Properties : Research into compounds with structural similarities revealed that they could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s .
  • Cancer Cell Line Studies : The compound was evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Results indicated selective cytotoxicity, warranting further investigation into its mechanism of action and potential use as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, including ketone functionalization and cyclization. A plausible route involves:

Nucleophilic Acyl Substitution : Reacting a trifluoromethylphenyl ketone precursor with a cyclohexane carboxylic acid derivative under basic conditions.

Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to facilitate intramolecular cyclization.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the cis-isomer .
Key Considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

TechniqueParametersPurposeReference
HPLC C18 column, 98:2 acetonitrile/water, 1 mL/minPurity assessment (>95%)
NMR ¹H/¹³C in DMSO-d6, COSY for connectivityConfirm substituent positions and cis-configuration
X-ray Crystallography Single-crystal analysisAbsolute stereochemistry determination
Mass Spectrometry ESI-MS in positive ion modeMolecular weight validation

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conformational isomerism lead to conflicting spectroscopic data, and how is this resolved?

Methodological Answer: The compound’s cyclohexane ring and trifluoromethylphenyl group may adopt multiple conformers, causing split signals in NMR. Strategies include:

  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) slow rotamer interconversion, resolving peaks.
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and correlates with experimental data .
  • Dynamic HPLC : Chiral columns to separate rotamers under kinetic control .

Q. What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like ketone alkylation.
  • Chiral Resolution : Diastereomeric salt formation with (−)-menthol or (+)-camphorsulfonic acid.
  • Analytical Validation : Compare optical rotation with literature values and use chiral HPLC (e.g., Chiralpak IA column) .

Q. How do photophysical properties inform stability under experimental conditions?

Methodological Answer:

  • Fluorescence Decay Studies : Time-resolved fluorescence (e.g., 3.1 ns and 0.3 ns lifetimes) identifies rotamers prone to excited-state proton/electron transfer, which may degrade the compound under UV light .
  • Quenching Experiments : Add tert-butanol to scavenge radicals and assess oxidative stability .

Q. Which computational methods predict bioactive conformations for target interaction studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) for 100 ns to identify dominant conformers.
  • Docking Studies : Use AutoDock Vina to model binding poses with protein targets (e.g., cyclooxygenase enzymes).
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to map electron transfer pathways .

Q. What considerations are critical for scaling up laboratory synthesis?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with ethyl acetate for safer large-scale use.
  • Catalyst Recycling : Immobilize catalysts on silica to reduce costs.
  • Process Monitoring : Implement inline FTIR to track reaction progress .

Q. How can intramolecular interactions be experimentally probed to explain reactivity?

Methodological Answer:

  • Isotopic Labeling : Use deuterated analogs to study proton transfer via ²H NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds.
  • TR-FTIR : Time-resolved infrared spectroscopy to capture transient intermediates .

Q. What protocols validate compound stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Exposure Studies : Use ICH Q1B guidelines with UV/visible light chambers.
  • Cyclic Thermal Stress : Alternate between −20°C and 25°C to assess crystallinity changes via PXRD .

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